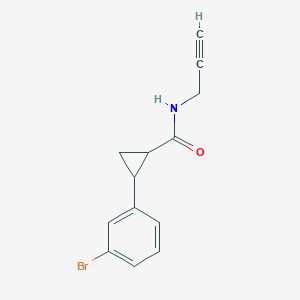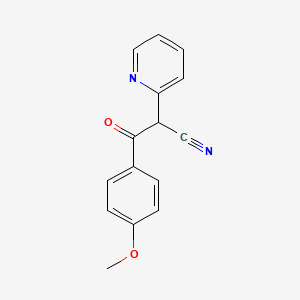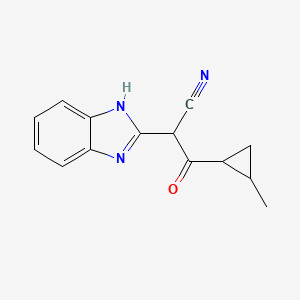
2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide, also known as BPPC, is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BPPC belongs to the class of cyclopropane-containing compounds that have been found to possess various biological activities, including anticancer, antiviral, and antibacterial properties.
作用机制
The mechanism of action of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide is not fully understood. However, studies have suggested that 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide may act by inhibiting the activity of enzymes involved in cell growth and proliferation. 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been found to induce apoptosis in cancer cells and have been used as a therapeutic strategy in the treatment of cancer.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide can induce apoptosis in cancer cells by activating the caspase cascade. 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. These findings suggest that 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has potential therapeutic applications in the treatment of cancer and inflammatory diseases.
实验室实验的优点和局限性
The synthesis of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide is relatively straightforward and can be achieved in high yield. 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has been found to possess various biological activities, including anticancer, antiviral, and antibacterial properties. However, there are some limitations associated with the use of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide in lab experiments. 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Further studies are needed to determine the optimal dose and administration route of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide.
未来方向
There are several future directions for the study of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide. One possible direction is to investigate the potential therapeutic applications of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide in the treatment of cancer, viral infections, and bacterial infections. Further studies are needed to determine the optimal dose and administration route of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide. Another possible direction is to investigate the mechanism of action of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide and its effects on various signaling pathways. Understanding the mechanism of action of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide could lead to the development of more effective therapeutic strategies. Finally, the development of novel derivatives of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide with improved pharmacokinetics and toxicity profiles could lead to the development of more effective therapeutic agents.
合成方法
The synthesis of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide involves the reaction of 3-bromophenylacetylene with cyclopropylamine in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, followed by a cyclization reaction to form the cyclopropane ring. The final product is obtained after purification using column chromatography. The synthesis of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide is relatively straightforward and can be achieved in high yield.
科学研究应用
2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has been found to possess various biological activities, including anticancer, antiviral, and antibacterial properties. In a recent study, 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide was found to inhibit the growth of human lung cancer cells by inducing apoptosis. 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has also been shown to possess antiviral activity against the influenza virus and antibacterial activity against Staphylococcus aureus. These findings suggest that 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has potential therapeutic applications in the treatment of cancer, viral infections, and bacterial infections.
属性
IUPAC Name |
2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-2-6-15-13(16)12-8-11(12)9-4-3-5-10(14)7-9/h1,3-5,7,11-12H,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCBRUPCYHTNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CC1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-4-pyridin-2-ylsulfanylbenzamide](/img/structure/B7528525.png)

![N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7528539.png)

![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone](/img/structure/B7528548.png)

![2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7528557.png)
![5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)
![3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)
![N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine](/img/structure/B7528595.png)
![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)